molecular formula C8H5BrN2O B12362787 3-bromo-4aH-1,6-naphthyridin-5-one

3-bromo-4aH-1,6-naphthyridin-5-one

Cat. No.: B12362787
M. Wt: 225.04 g/mol
InChI Key: ROLHJXXIGLWCBG-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

3-bromo-4aH-1,6-naphthyridin-5-one

InChI

InChI=1S/C8H5BrN2O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h1-4,6H

InChI Key

ROLHJXXIGLWCBG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(C=C(C=N2)Br)C(=O)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4aH-1,6-naphthyridin-5-one typically involves the bromination of 1,6-naphthyridin-5-one. One common method is the reaction of 1,6-naphthyridin-5-one with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of 3-bromo-4aH-1,6-naphthyridin-5-one may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

3-bromo-4aH-1,6-naphthyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted naphthyridines can be formed.

    Oxidation Products: The major product is 3-bromo-1,6-naphthyridine-5-carboxylic acid.

    Reduction Products: The major product is 3-bromo-1,6-naphthyridin-5-ol.

Scientific Research Applications

3-bromo-4aH-1,6-naphthyridin-5-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-bromo-4aH-1,6-naphthyridin-5-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and the ketone group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Bromo-7,8-dihydro-6H-1,6-naphthyridin-5-one
  • CAS No.: 301666-81-9
  • Molecular Formula : C₈H₇BrN₂O
  • Molecular Weight : 227.06 g/mol
  • Structure : Features a bicyclic naphthyridine core with a bromine substituent at position 3 and a ketone group at position 3. The 7,8-dihydro backbone indicates partial saturation, distinguishing it from fully aromatic derivatives .

Synthesis and Applications :
This compound serves as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors (e.g., c-Met inhibitors) and brominated heterocycles. Its bromine atom enables cross-coupling reactions for further functionalization .

Comparison with Structural Analogues

Positional Isomers and Halogenated Derivatives

a. 8-Bromo-1,6-naphthyridin-5(6H)-one

  • CAS No.: 155057-97-9
  • Formula : C₈H₅BrN₂O
  • Key Differences: Bromine at position 8 instead of 3. The fully aromatic structure (vs.

b. 8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5(6H)-one

  • CAS No.: 2275753-33-6
  • Formula : C₉H₄BrF₃N₂O
  • Key Differences : Trifluoromethyl group at position 2 introduces strong electron-withdrawing effects, improving metabolic stability and bioavailability compared to the parent compound .

Substituent-Modified Analogues

a. 3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine

  • CAS No.: 1383468-70-9
  • Formula : C₁₀H₁₀BrN₂O

b. 3-Bromo-1,6-naphthyridin-5-amine

  • Formula : C₈H₆BrN₃
  • Key Differences : Replacement of the ketone with an amine group alters hydrogen-bonding capacity, which may influence interactions with biological targets like kinases .

Functional Group Variations

a. 3-Amino-1,6-naphthyridin-5(6H)-one

  • CAS No.: 1260671-38-2
  • Formula : C₈H₇N₃O
  • Key Differences: Bromine replaced by an amino group, increasing basicity and enabling protonation at physiological pH. This modification is critical in designing pH-sensitive prodrugs .

b. 8-Bromo-6-methyl-5,6-dihydro-1,6-naphthyridin-5-one

Electronic and Steric Effects

  • Bromine Position : Position 3 bromine (parent compound) vs. 8 (analogue) affects electronic distribution. The 3-bromo derivative shows stronger inductive effects, polarizing the naphthyridine core for nucleophilic attack .
  • Trifluoromethyl vs. Methoxy : Trifluoromethyl groups enhance electron deficiency, favoring interactions with hydrophobic enzyme pockets, while methoxy groups improve solubility but may reduce potency .

Pharmacological Relevance

  • c-Met Kinase Inhibition: Derivatives like AMG 337 (5EYD PDB entry) highlight the importance of brominated naphthyridinones in stabilizing inhibitor-protein interactions. The parent compound’s dihydro structure may reduce binding affinity compared to fully aromatic analogues .
  • Tankyrase Inhibitors: Analogues with amino or methyl groups (e.g., 3-amino derivatives) demonstrate tailored hydrogen-bonding networks critical for selective inhibition .

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